REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)#[N:2].C(N)(=[S:11])C>Cl>[N:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:1](=[S:11])[NH2:2]
|
Name
|
|
Quantity
|
7.28 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=CC=C1
|
Name
|
|
Quantity
|
10.52 g
|
Type
|
reactant
|
Smiles
|
C(C)(=S)N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the solution was stirred vigorously in an open flask on an oil bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
set initially at 80° C.
|
Type
|
CUSTOM
|
Details
|
gradually rising to 95° C.
|
Type
|
CUSTOM
|
Details
|
coarse of the reaction)
|
Type
|
TEMPERATURE
|
Details
|
the resulting orange suspension was cooled
|
Type
|
EXTRACTION
|
Details
|
NaOH/ice, and extracted with EtOAc
|
Type
|
WASH
|
Details
|
The extract was washed with water (3×)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a light brown solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with warm water
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
WASH
|
Details
|
eluting with EtOAc:hexanes (2:1)
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
after removal of most of the solvent and dilution with hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |